molecular formula C14H11Cl2NO2 B2942252 N-(2,6-dichlorophenyl)-4-methoxybenzamide CAS No. 157491-16-2

N-(2,6-dichlorophenyl)-4-methoxybenzamide

Cat. No.: B2942252
CAS No.: 157491-16-2
M. Wt: 296.15
InChI Key: DLSZPRUJGBYYHP-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-4-methoxybenzamide is a substituted benzamide derivative characterized by a 2,6-dichlorophenyl group attached to the amide nitrogen and a 4-methoxybenzoyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dichlorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-10-7-5-9(6-8-10)14(18)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSZPRUJGBYYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157491-16-2
Record name 2',6'-DICHLORO-4-METHOXYBENZANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-4-methoxybenzamide typically involves the reaction of 2,6-dichloroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2,6-dichlorophenyl)-4-hydroxybenzamide.

    Reduction: Formation of N-(2,6-dichlorophenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-methoxybenzamide serves as a building block in the synthesis of more complex molecules. It is also investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored as a potential drug candidate for various therapeutic applications. Furthermore, it is utilized in the development of new materials with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The methoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form N-(2,6-dichlorophenyl)-4-hydroxybenzamide.
  • Reduction: The carbonyl group in the benzamide structure can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form N-(2,6-dichlorophenyl)-4-methoxybenzylamine.
  • Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols in the presence of a base.

This compound exhibits significant biological activity, notably anti-inflammatory and potential anticancer properties. Research indicates that this compound exhibits anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its structural characteristics enhance interactions with biological targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory mediators such as cytokines and enzymes.

Mechanisms of Action:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Other Applications

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • Dihedral Angles: In N-(2,6-dichlorophenyl)-4-methylbenzamide, the dihedral angle between the two aromatic rings is 79.7°, indicating significant non-planarity . This is comparable to N-(2,6-dimethylphenyl)-4-methylbenzamide (78.8°), suggesting that steric effects from substituents (e.g., methyl vs. chloro) minimally influence ring orientation. The methoxy group in the target compound may slightly alter this angle due to its bulkier size and electron-donating nature.
  • Amide Conformation : The antiperpendicular arrangement of N–H and C=O bonds is consistent across benzanilides, including N-(2,6-dichlorophenyl) derivatives. This conformation stabilizes intramolecular hydrogen bonding and crystal packing .

Substituent Effects on Electronic Properties

  • 35Cl NQR Frequencies : Substituted N-(2,6-dichlorophenyl) amides exhibit higher 35Cl NQR frequencies when aryl or chloroalkyl groups replace alkyl chains. For example, acetamide analogs show lower frequencies (~34–35 MHz), while benzamide derivatives (e.g., N-(2,6-dichlorophenyl)-4-chlorobenzamide) display elevated frequencies (~36–37 MHz) due to enhanced electron-withdrawing effects . The methoxy group in the target compound may further modulate electron density, though direct NQR data is unavailable.

Spectroscopic and Thermal Properties

  • IR/NMR Shifts : In N-(2,6-dichlorophenyl)-4-fluorobenzamido derivatives (e.g., COX inhibitors), characteristic amide N–H stretches appear near 3300 cm⁻¹, while C=O stretches occur at ~1680 cm⁻¹ . The methoxy group’s electron-donating nature may downshift these peaks compared to chloro or methyl substituents.
  • Melting Points : Derivatives like 2-(2-(N-(2,6-dichlorophenyl)-4-fluorobenzamido)phenyl)acetate exhibit melting points of 165–167°C . Methoxy-substituted analogs may have higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding).

Comparative Data Table

Compound Name Substituents (Benzamide Ring) Dihedral Angle (°) 35Cl NQR Frequency (MHz) Melting Point (°C) Key References
N-(2,6-Dichlorophenyl)-4-methylbenzamide Methyl 79.7 N/A N/A
N-(2,6-Dichlorophenyl)-4-chlorobenzamide Chloro N/A ~36–37 N/A
N-(2,6-Dichlorophenyl)-4-fluorobenzamido Fluoro N/A N/A 165–167
N-(2,6-Dichlorophenyl)-acetamide Acetyl N/A ~34–35 N/A

Biological Activity

N-(2,6-dichlorophenyl)-4-methoxybenzamide is an organic compound with significant biological activity, particularly noted for its anti-inflammatory and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H11Cl2NO2
  • Molar Mass : Approximately 296.15 g/mol
  • Density : 1.369 g/cm³

The compound features a 2,6-dichlorophenyl group attached to a benzamide backbone with a methoxy substituent at the para position. The presence of chlorine atoms and a methoxy group contributes to its unique chemical behavior and biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its structural characteristics enhance interactions with biological targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory mediators such as cytokines and enzymes.

Mechanism of Action :

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may also possess cytotoxic effects against certain cancer cell lines. Its structural similarities to known anticancer agents imply that it could inhibit tumor growth through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Disruption of cancer cell migration and invasion.

Comparative Studies

To understand the efficacy of this compound in comparison to other compounds, several studies have been conducted:

CompoundBiological ActivityReference
This compoundAnti-inflammatory, anticancer
PiclamilastPDE4 inhibition, anti-inflammatory
IMB-0523Anti-HBV activity

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound using murine models. The results showed a significant reduction in inflammation markers in treated groups compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases.

Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell viability. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential role in cancer therapy.

Future Directions

The unique structure of this compound opens avenues for further research into its pharmacological applications. Future studies should focus on:

  • Detailed mechanistic studies to elucidate its action at the molecular level.
  • Clinical trials to assess safety and efficacy in human subjects.
  • Exploration of derivative compounds that may enhance its therapeutic profile.

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